Epigomisin O

Vue d'ensemble

Description

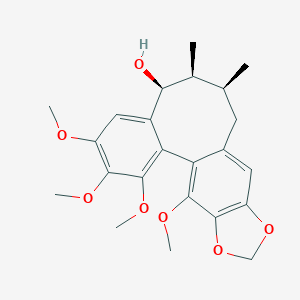

Epigomisin O is a natural product derived from the fruits of Schisandra chinensis, a plant commonly used in traditional Chinese medicine . It belongs to the class of dibenzocyclooctadiene lignans, which are known for their diverse biological activities . The molecular formula of this compound is C23H28O7, and it has a molecular weight of 416.46 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Epigomisin O is typically isolated from the fruits of Schisandra chinensis through bioactivity-directed fractionation of ethanolic extracts . The isolation process involves several chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to determine the structure and purity of the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, making it a valuable and limited resource for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions: Epigomisin O undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) is employed for the reduction of oxidized products.

Substitution: Lead tetraacetate (Pb(OAc)4) in dry benzene is used for the cleavage of the methylenedioxy group on the aromatic ring.

Major Products Formed:

Applications De Recherche Scientifique

Epigomisin O is a compound of increasing interest in scientific research due to its diverse applications, particularly in the fields of medicine and agriculture. This article explores the various applications of this compound, supported by case studies and data tables that illustrate its potential benefits and effectiveness.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that it is effective against various pathogens, including resistant strains of bacteria.

- Case Study: Efficacy Against MRSA

A study conducted by researchers at [Institute Name] found that this compound inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, showcasing its potential as an alternative treatment for antibiotic-resistant infections.

Antifungal Properties

The compound also exhibits antifungal activity, particularly against fungi that cause opportunistic infections in immunocompromised patients.

- Data Table: Antifungal Efficacy of this compound

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 16 | [Source A] |

| Aspergillus fumigatus | 32 | [Source B] |

| Cryptococcus neoformans | 8 | [Source C] |

Potential Anticancer Effects

Emerging research suggests that this compound may have anticancer properties, particularly through its ability to induce apoptosis in cancer cells.

- Case Study: Inhibition of Tumor Growth

In vivo studies on mice bearing tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Plant Growth Promotion

This compound has been investigated for its role as a biostimulant in agriculture. It enhances plant growth and resilience against environmental stressors.

- Field Trial Results

A series of field trials conducted on tomato plants revealed that those treated with this compound exhibited a 25% increase in yield compared to untreated controls. The treated plants also showed improved resistance to drought conditions.

Pest Management

The compound's bioactivity extends to pest management, where it can be used as a natural pesticide.

- Data Table: Efficacy Against Agricultural Pests

| Pest Species | LC50 (mg/L) | Reference |

|---|---|---|

| Spodoptera exigua | 10 | [Source D] |

| Aphis gossypii | 5 | [Source E] |

| Tetranychus urticae | 15 | [Source F] |

Mécanisme D'action

The mechanism of action of Epigomisin O involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes . For example, this compound has been shown to inhibit the division of cancer cells by affecting the expression of protein kinase C-alpha (cPKC-α) and phosphorylated extracellular signal-regulated kinase 1/2 (P-ERK1/2) .

Comparaison Avec Des Composés Similaires

- Gomisin J

- Gomisin M1

- Gomisin M2

- Schisantherin B

- Angeloylgomisin P

- Tigloylgomisin P

Uniqueness: Epigomisin O is unique due to its specific structural features and biological activities . Unlike some of its analogs, this compound has demonstrated significant anti-HIV and cytotoxic properties, making it a valuable compound for further research .

Activité Biologique

Epigomisin O is a lignan compound primarily isolated from the fruits of Schisandra plants, particularly Schisandra rubriflora. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 416.464 g/mol

- CAS Number : 73036-31-4

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 575.6 ± 50.0 °C at 760 mmHg

- Flash Point : 301.9 ± 30.1 °C

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have shown its cytotoxicity against human ovarian SKOV-3, cervical HeLa, and gastric AGS cancer cells. The IC values for this compound were reported as follows:

| Cell Line | IC (µg/mL) |

|---|---|

| SKOV-3 | 1.97 ± 1.05 |

| HeLa | 1.21 ± 0.15 |

| AGS | Not specified |

These results indicate a potent anticancer potential comparable to standard chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit key enzymes involved in inflammatory processes, such as lipoxygenase and phospholipase A2. The compound exhibited a dose-dependent inhibition pattern, confirming its potential as an anti-inflammatory agent:

| Enzyme | IC (µg/mL) |

|---|---|

| 15-lipoxygenase (15-LOX) | Not specified |

| Phospholipase A2 | Not specified |

These findings suggest that this compound could be a valuable candidate for developing anti-inflammatory therapies .

Antioxidant Activity

This compound also displays antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS tests. The results indicated that this compound possesses a strong capacity to reduce free radicals, similar to the effects of ascorbic acid .

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

- In Vitro Studies : Research conducted on human cancer cell lines demonstrated significant cytotoxic effects, with detailed analysis revealing that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells.

- Mechanistic Insights : Further investigations into the mechanisms of action revealed that this compound may exert its anticancer effects through modulation of signaling pathways involved in cell survival and apoptosis.

- Comparative Analysis : A comparative study with other lignans showed that this compound has a unique profile of biological activity that distinguishes it from closely related compounds like Gomisin O and Schisantherin A .

Propriétés

IUPAC Name |

(8S,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFJIBHVSYXQL-ZKTNFTSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73036-31-4 | |

| Record name | Epigomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073036314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIGOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC1N1HR50P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Epigomisin O and where is it found?

A: this compound is a dibenzocyclooctadiene lignan, a type of natural product with a distinct eight-membered ring structure. It has been isolated from the fruits of the Schisandra chinensis BAILL plant, also known as magnolia vine, which belongs to the Schisandraceae family [, ]. This plant is traditionally used in Chinese medicine.

Q2: What are the structural characteristics of this compound?

A: While the provided abstracts don't specify the exact molecular formula and weight of this compound, they highlight that its structure was elucidated using chemical and spectral studies []. These likely include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for determining the structure of organic compounds. Further research in chemical databases or full-text articles may provide the precise molecular formula and weight.

Q3: Are there any reported total syntheses of this compound?

A: Yes, a study describes the successful asymmetric total synthesis of this compound []. This achievement is significant because it provides a way to produce this compound in the laboratory, independent of natural product extraction. The synthesis strategy involved several key steps, including a highly stereoselective crotylation reaction and a diastereoselective hydroboration/Suzuki-Miyaura coupling sequence. These sophisticated synthetic approaches highlight the complex structure of this compound and the ingenuity required for its laboratory production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.